molecular formula C19H28F3N5O3 B2516014 Tert-butyl (1-((1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)-1-oxopropan-2-yl)carbamate CAS No. 2034205-53-1

Tert-butyl (1-((1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)-1-oxopropan-2-yl)carbamate

Cat. No.: B2516014
CAS No.: 2034205-53-1
M. Wt: 431.46
InChI Key: WKTYKSVIEBNODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1-((1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)-1-oxopropan-2-yl)carbamate is a synthetic carbamate derivative featuring a piperidin-4-ylamino core linked to a substituted pyrimidine ring (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl) and a tert-butyl carbamate group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbamate moiety may serve as a protective group for amine functionalities during synthesis .

Properties

IUPAC Name

tert-butyl N-[1-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]amino]-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28F3N5O3/c1-11(23-17(29)30-18(3,4)5)16(28)26-13-6-8-27(9-7-13)15-10-14(19(20,21)22)24-12(2)25-15/h10-11,13H,6-9H2,1-5H3,(H,23,29)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTYKSVIEBNODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C(C)NC(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (1-((1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)-1-oxopropan-2-yl)carbamate, commonly referred to as compound 44, is a synthetic compound with notable biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its antibacterial properties, interaction with cellular mechanisms, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H26F3N3O2\text{C}_{18}\text{H}_{26}\text{F}_3\text{N}_3\text{O}_2

This structure includes a piperidine ring, a pyrimidine moiety, and a tert-butyl carbamate group, which contribute to its biological properties.

Antibacterial Properties

Recent studies have demonstrated that compound 44 exhibits significant antibacterial activity against various Gram-positive bacteria, including drug-resistant strains. Notably, it has shown effectiveness against:

  • Staphylococcus aureus (including MRSA and VISA)
  • Enterococcus faecium (vancomycin-resistant strains)

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.78 to 3.125 μg/mL , comparable to established antibiotics like vancomycin and linezolid. However, it has shown no activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

The mechanism by which compound 44 exerts its antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. Further studies are required to elucidate the precise biochemical pathways involved.

Study 1: Efficacy Against Drug-resistant Strains

A study conducted on drug-resistant strains of Staphylococcus aureus revealed that compound 44 not only inhibited bacterial growth but also demonstrated bactericidal properties. The study indicated that it could effectively reduce biofilm formation, which is a critical factor in the persistence of infections caused by these bacteria .

Study 2: Selectivity and Safety Profile

In another investigation focusing on the selectivity of compound 44, researchers evaluated its interaction with P-glycoprotein (P-gp), a crucial efflux transporter involved in drug resistance. The results indicated that compound 44 had a preferential selectivity towards P-gp compared to other transporters, suggesting potential for reduced side effects and enhanced efficacy in vivo .

Structure–Activity Relationship (SAR)

The SAR analysis shows that modifications in the piperidine and pyrimidine rings significantly impact the antibacterial potency and selectivity of compound 44. For instance, variations in substituents on the pyrimidine ring have been linked to enhanced binding affinity and improved biological activity against specific bacterial strains .

CompoundMIC (μg/mL)Target BacteriaComments
440.78MRSAEffective against biofilms
443.125VREfmComparable to vancomycin
Control>16Gram-negative bacteriaNo activity observed

Future Directions

Given the promising antibacterial activity of compound 44, further research is warranted to explore its potential as a therapeutic agent against resistant bacterial infections. Future studies should focus on:

  • In vivo efficacy : Assessing its effectiveness in animal models.
  • Mechanistic studies : Understanding its interaction with bacterial targets.
  • Safety profiling : Evaluating potential side effects in long-term use.

Scientific Research Applications

Pharmacological Properties

Anti-inflammatory Activity
Research has shown that derivatives of carbamate compounds exhibit promising anti-inflammatory effects. For instance, a study on similar tert-butyl carbamate derivatives demonstrated significant inhibition of inflammation in vivo, with some compounds showing inhibition rates comparable to standard anti-inflammatory drugs like indomethacin . The mechanisms involved include the modulation of cyclooxygenase enzymes, which are crucial in the inflammatory pathway.

Neurological Applications
The compound has been investigated as a potassium channel antagonist. In a study involving dogs with spinal cord injuries, derivatives of tert-butyl carbamate were found to improve locomotor function significantly. The t-butyl derivative demonstrated a 100-fold increase in potency compared to other derivatives, suggesting its potential for treating neurological disorders related to spinal cord injuries . These findings indicate that the compound could be beneficial in restoring motor functions following acute spinal injuries.

Synthesis and Derivatives

The synthesis of tert-butyl (1-((1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)-1-oxopropan-2-yl)carbamate involves several chemical reactions that can yield various derivatives with differing biological activities. For example, the synthesis process typically includes:

  • Esterification : To form the carbamate structure.
  • Protection and Deprotection Steps : To ensure selective reactions during synthesis.

These synthetic pathways allow for the exploration of structure-activity relationships, which can lead to the identification of more potent analogs for therapeutic use.

Case Study 1: Anti-inflammatory Effects

In an experimental setup using carrageenan-induced rat paw edema, compounds derived from tert-butyl carbamate showed varying degrees of anti-inflammatory activity. The best-performing compounds achieved inhibition rates exceeding 54%, indicating their potential as effective anti-inflammatory agents .

Case Study 2: Neurological Recovery

In a controlled trial involving dogs with chronic spinal cord injuries, the t-butyl derivative was administered and resulted in significant improvements in motor function scores. The study highlighted that while individual responses varied, the overall efficacy of the compound was promising, suggesting its potential application in human therapies for spinal cord injuries .

Comparative Data Table

CompoundActivity TypeEfficacy (%)Notes
Tert-butyl derivative 1Anti-inflammatory54.239Comparable to indomethacin
Tert-butyl derivative 2Neurological recoverySignificant improvement100-fold potency increase over standard treatments

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Piperidine/Pyrimidine Molecular Formula Molecular Weight (g/mol) Primary Application/Notes
Target Compound 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl, tert-butyl carbamate C19H27F3N6O3 444.46 Hypothesized enzyme inhibition (structural analogy to BET inhibitors)
Compound 11a () 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetyl C24H30N4O4 438.53 BET bromodomain inhibitor (explicit activity)
Compound 8 () 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl sulfonyl C18H17ClF4N4O5S 528.86 Herbicidal activity (ureidopyrimidine class)
tert-Butyl (1-acetylpiperidin-4-yl)carbamate () Acetyl C12H22N2O3 242.32 Intermediate for acetylated piperidine derivatives (no explicit bioactivity)

Key Observations :

  • Trifluoromethyl vs.
  • Herbicidal vs. Therapeutic Potential: Compound 8 () includes a sulfonyl group and chloro-fluoro substituents, which are hallmarks of agrochemicals, contrasting with the target compound’s likely medicinal focus .
  • Simpler Analogs : The acetylated piperidine in lacks the pyrimidine moiety, highlighting the target compound’s advanced complexity for tailored bioactivity .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how are reaction conditions optimized?

The synthesis typically involves sequential coupling reactions. For example, carbamate formation via reaction of an amine with a carbonyl compound in the presence of a tert-butyl carbamate precursor, followed by piperidine ring functionalization . Key parameters include temperature control (e.g., 0–25°C for coupling steps), solvent selection (e.g., dichloromethane or DMF), and use of catalysts like HATU. Reaction progress is monitored via LC-MS or TLC, with purification by silica gel chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H- and 13C^13C-NMR verify structural integrity, particularly the tert-butyl group (δ ~1.4 ppm) and pyrimidine ring protons (δ 6.5–8.5 ppm) . Purity is assessed via HPLC (e.g., C18 column, 254 nm detection) with >95% purity thresholds for biological testing .

Q. What safety precautions are essential during handling and storage?

Store refrigerated in tightly sealed containers to prevent moisture absorption. Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical advice. Avoid ignition sources due to potential decomposition releasing CO or NOx_x .

Advanced Questions

Q. How can structural modifications enhance this compound’s bioavailability while retaining activity?

Introducing hydrophilic groups (e.g., hydroxyl or amino substituents) on the piperidine or pyrimidine rings can improve solubility. Prodrug strategies, such as masking the carbamate with enzymatically cleavable groups, may enhance membrane permeability . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinity changes to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Comparative assays under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) reduce variability. Structure-activity relationship (SAR) studies using analogs (e.g., replacing trifluoromethyl with chloro or methyl groups) can isolate critical functional groups . Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) are recommended .

Q. How does the trifluoromethyl group influence target binding kinetics and metabolic stability?

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing interactions with hydrophobic pockets in enzymes (e.g., kinases). Its metabolic stability arises from resistance to oxidative degradation, as shown in cytochrome P450 inhibition assays . Surface plasmon resonance (SPR) studies reveal KdK_d values in the nanomolar range for optimized derivatives .

Q. What computational methods predict off-target interactions of this compound?

Molecular dynamics simulations (e.g., GROMACS) model ligand-protein interactions over time, identifying potential off-targets like ion channels or GPCRs. Pharmacophore mapping (e.g., using Schrödinger’s Phase) aligns structural features with known bioactive molecules to flag risks . Validate predictions with broad-panel selectivity assays .

Notes

  • Methodological rigor (e.g., triplicate experiments, blinded analysis) is critical for reproducibility.
  • For synthesis scale-up, consider flow chemistry to improve yield and reduce side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.